molecular formula C9H8N2O3S B2896671 1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione CAS No. 853723-84-9

1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione

Cat. No.: B2896671
CAS No.: 853723-84-9
M. Wt: 224.23
InChI Key: IDYWZSYRNZHKBR-UHFFFAOYSA-N
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Description

1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol It is characterized by the presence of a thiophene ring attached to an imidazolidine-2,4,5-trione core

Preparation Methods

The synthesis of 1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione typically involves the reaction of thiophene derivatives with imidazolidine-2,4,5-trione under specific conditions. One common method includes the use of thiophene-2-ethylamine as a starting material, which is then reacted with imidazolidine-2,4,5-trione in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications.

Chemical Reactions Analysis

1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The thiophene ring and imidazolidine-2,4,5-trione core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-thiophen-2-ylethyl)imidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-7-8(13)11(9(14)10-7)4-3-6-2-1-5-15-6/h1-2,5H,3-4H2,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYWZSYRNZHKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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